Cas no 802269-53-0 (2-(2,4-dimethylphenyl)ethanimidamide)

2-(2,4-Dimethylphenyl)ethanimidamide is a specialized organic compound featuring an ethanimidamide functional group attached to a 2,4-dimethylphenyl moiety. This structure confers reactivity useful in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds or pharmaceuticals. The presence of the dimethylphenyl group enhances steric and electronic properties, potentially improving selectivity in coupling or condensation reactions. Its imidamide functionality allows for further derivatization, making it a versatile building block in medicinal and agrochemical research. The compound is typically handled under controlled conditions due to its reactive nature. Purity and stability are critical for consistent performance in synthetic applications.
2-(2,4-dimethylphenyl)ethanimidamide structure
802269-53-0 structure
Product name:2-(2,4-dimethylphenyl)ethanimidamide
CAS No:802269-53-0
MF:C10H14N2
MW:162.231562137604
CID:713305
PubChem ID:4998832

2-(2,4-dimethylphenyl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanimidamide,2,4-dimethyl-
    • 2-(2,4-DIMETHYL-PHENYL)-ACETAMIDINE
    • 2-(2,4-dimethylphenyl)ethanimidamide
    • 2-(2,4-dimethylphenyl)acetamidine
    • 2,6-DIMETHOXYBENZYLAMINE
    • Acetamidine,2-(2,4-xylyl)-(8CI)
    • Benzeneethanimidamide,2,4-dimethyl
    • 802269-53-0
    • EN300-1849573
    • AKOS006294937
    • DTXSID90407387
    • Inchi: InChI=1S/C10H14N2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H3,11,12)
    • InChI Key: CBGUKTNAZXFTFR-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)CC(=N)N)C

Computed Properties

  • Exact Mass: 162.11600
  • Monoisotopic Mass: 162.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.9A^2
  • XLogP3: 1.6

Experimental Properties

  • PSA: 49.87000
  • LogP: 2.58190

2-(2,4-dimethylphenyl)ethanimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1849573-5.0g
2-(2,4-dimethylphenyl)ethanimidamide
802269-53-0
5g
$2858.0 2023-06-03
Enamine
EN300-1849573-2.5g
2-(2,4-dimethylphenyl)ethanimidamide
802269-53-0
2.5g
$1931.0 2023-06-03
Enamine
EN300-1849573-0.1g
2-(2,4-dimethylphenyl)ethanimidamide
802269-53-0
0.1g
$867.0 2023-06-03
Enamine
EN300-1849573-10.0g
2-(2,4-dimethylphenyl)ethanimidamide
802269-53-0
10g
$4236.0 2023-06-03
Enamine
EN300-1849573-1.0g
2-(2,4-dimethylphenyl)ethanimidamide
802269-53-0
1g
$986.0 2023-06-03
Enamine
EN300-1849573-0.25g
2-(2,4-dimethylphenyl)ethanimidamide
802269-53-0
0.25g
$906.0 2023-06-03
Enamine
EN300-1849573-0.5g
2-(2,4-dimethylphenyl)ethanimidamide
802269-53-0
0.5g
$946.0 2023-06-03
Enamine
EN300-1849573-0.05g
2-(2,4-dimethylphenyl)ethanimidamide
802269-53-0
0.05g
$827.0 2023-06-03
Enamine
EN300-1849573-1g
2-(2,4-dimethylphenyl)ethanimidamide
802269-53-0
1g
$0.0 2023-09-19

Additional information on 2-(2,4-dimethylphenyl)ethanimidamide

Introduction to 2-(2,4-Dimethylphenyl)ethanimidamide (CAS No. 802269-53-0)

2-(2,4-Dimethylphenyl)ethanimidamide, a compound with the CAS registry number 802269-53-0, is an organic chemical entity that has garnered attention in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which combines a dimethylphenyl group with an ethanimidamide moiety, creating a molecule with potential applications in drug design and advanced materials. Recent studies have highlighted its role in modulating cellular processes, making it a subject of interest for researchers exploring novel therapeutic agents.

The synthesis of 2-(2,4-dimethylphenyl)ethanimidamide involves a series of well-defined chemical reactions, including nucleophilic substitution and condensation processes. The compound's stability under various conditions has been thoroughly investigated, revealing its suitability for use in diverse chemical environments. Its ability to form stable amide bonds makes it a valuable component in the construction of bioactive molecules.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetic profiles of 802269-53-0 with greater accuracy. These studies suggest that the compound may possess favorable properties for oral administration, including high solubility and efficient absorption rates. Furthermore, its structural similarity to known bioactive compounds has led to exploratory research into its potential as an anti-inflammatory or anti-cancer agent.

In terms of applications, 802269-53-0 has shown promise in the development of advanced polymers and coatings. Its ability to act as a crosslinking agent enhances the mechanical properties of polymer matrices, making it a candidate for use in high-performance materials. Additionally, its role as an intermediate in the synthesis of more complex molecules has been documented in several recent patents and research articles.

The environmental impact of 802269-53-0 has also been a focus of recent studies. Researchers have evaluated its biodegradation potential under various conditions, concluding that it exhibits moderate biodegradability under aerobic conditions. This information is crucial for assessing its safety profile and ensuring sustainable practices during its production and application.

In conclusion, 802269-53-0 (2-(2,4-dimethylphenyl)ethanimidamide) stands as a versatile compound with multifaceted applications across various scientific domains. Its unique chemical properties, coupled with recent research findings, underscore its potential as a valuable tool in drug discovery and material science. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.

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